

iJak-381: A Technical Guide for Basic Research Applications

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Compound of Interest

Compound Name: *iJak-381*

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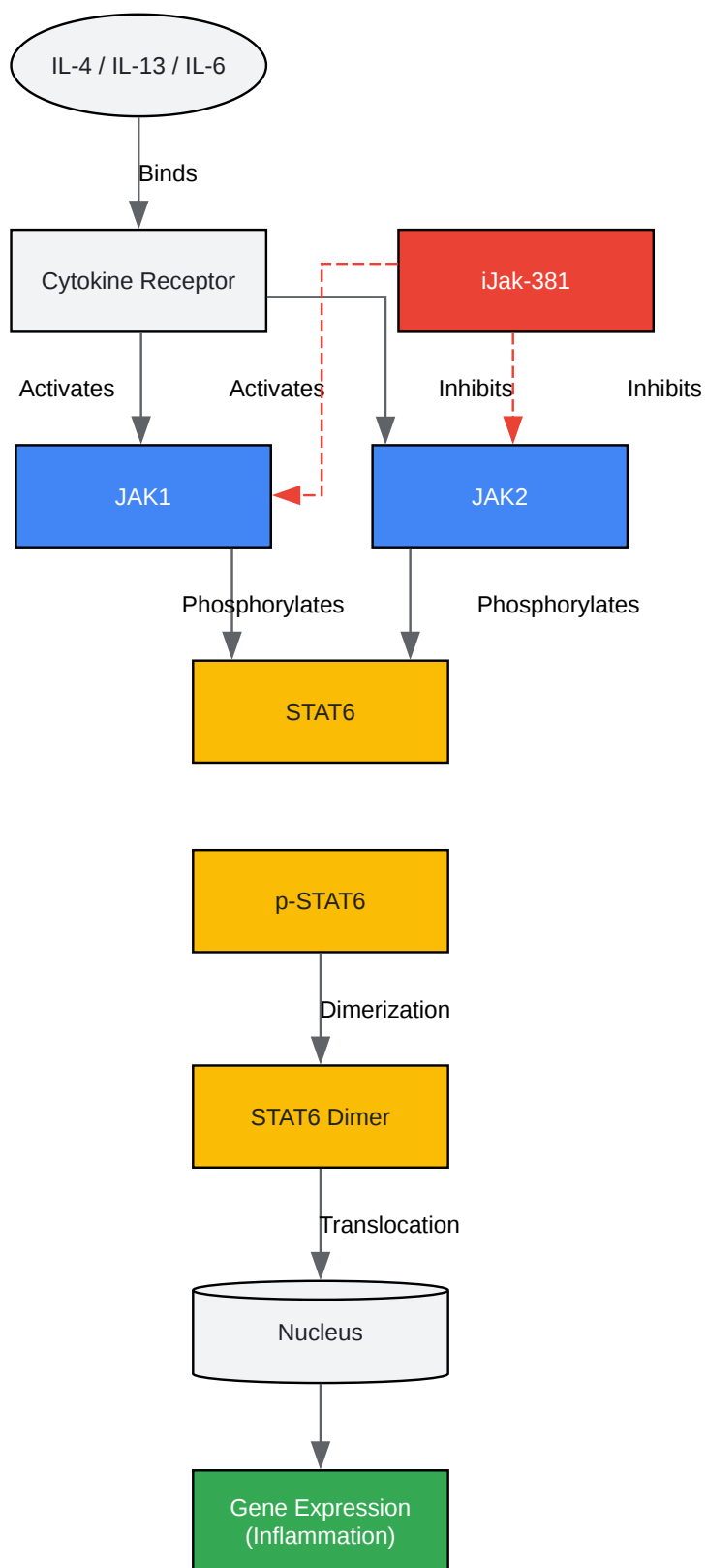
Abstract

iJak-381 is a potent and selective small-molecule inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), demonstrating significant anti-inflammatory activity.[1][2] Primarily investigated for its therapeutic potential in respiratory diseases like asthma, **iJak-381** has emerged as a valuable tool in basic research for dissecting the roles of JAK-STAT signaling in various cellular processes. Its ability to modulate the signaling of key cytokines such as Interleukin-4 (IL-4), Interleukin-6 (IL-6), and Interleukin-13 (IL-13) makes it particularly useful for studying allergic inflammation and immune responses.[1][2][3] This technical guide provides an in-depth overview of the basic research applications of **iJak-381**, including its mechanism of action, detailed experimental protocols, and quantitative data to facilitate its use in the laboratory.

Mechanism of Action

iJak-381 exerts its effects by inhibiting the catalytic activity of JAK1 and JAK2, two key enzymes in the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from a multitude of cytokine and growth factor receptors on the cell surface to the nucleus, where they regulate gene expression. By blocking JAK1 and JAK2, **iJak-381** effectively dampens the downstream signaling cascades initiated by various pro-inflammatory cytokines. A primary and well-documented consequence of **iJak-381** activity is the inhibition of the phosphorylation of Signal Transducer and Activator of Transcription 6 (STAT6), a key transcription factor in the IL-4 and IL-13 signaling pathways.[1][4]

The following diagram illustrates the central role of JAK1/2 in cytokine signaling and the inhibitory action of **iJak-381**.



[Click to download full resolution via product page](#)**Figure 1: iJak-381** Inhibition of the JAK-STAT Signaling Pathway.

Quantitative Data

The inhibitory activity of **iJak-381** against the Janus kinase family has been quantified through various biochemical assays. The following tables summarize the key inhibitory constants.

Table 1: Inhibitory Activity (IC₅₀) of **iJak-381** against JAK Family Kinases

Kinase	IC ₅₀ (nM)
JAK1	8.52
JAK2	53.4
JAK3	5998
TYK2	240
Data sourced from assays performed at 1mM ATP concentration.[5]	

Table 2: Inhibitory Constant (K_i) of **iJak-381** against JAK Family Kinases

Kinase	K _i (nM)
JAK1	0.26
JAK2	0.62
JAK3	20.8
TYK2	3.15
Data from kinase inhibition assays.[6]	

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing **iJak-381**.

Biochemical Kinase Inhibition Assay

This protocol is designed to determine the in vitro potency of **iJak-381** against a specific JAK kinase.

Materials:

- Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
- Biotinylated peptide substrate (e.g., IRS1-tide)
- ATP
- **iJak-381**
- Kinase assay buffer (e.g., 50 mM Tris, pH 7.8, 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA)
- Stop solution (e.g., 45 mM EDTA)
- Detection reagents (e.g., Streptavidin-conjugated fluorophore)
- 384-well assay plates

Procedure:

- Prepare serial dilutions of **iJak-381** in kinase assay buffer.
- In a 384-well plate, add the **iJak-381** dilutions.
- Add the JAK enzyme to each well, except for the negative control wells.
- Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP. The final ATP concentration should be close to the K_m value for the specific kinase.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding the stop solution.
- Add the detection reagents and incubate as required.

- Measure the signal (e.g., fluorescence) using a suitable plate reader.
- Calculate the IC50 values by fitting the data to a dose-response curve.

Cell-Based STAT6 Phosphorylation Assay

This assay measures the ability of **iJak-381** to inhibit cytokine-induced STAT6 phosphorylation in cells.

Materials:

- A suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a cell line expressing the relevant cytokine receptors)
- Recombinant human IL-4 or IL-13
- **iJak-381**
- Cell culture medium
- Fixation and permeabilization buffers
- Fluorescently labeled anti-phospho-STAT6 (p-STAT6) antibody
- Flow cytometer

Procedure:

- Plate the cells in a 96-well plate and starve them of serum if necessary.
- Pre-incubate the cells with various concentrations of **iJak-381** for a defined period (e.g., 1-2 hours).
- Stimulate the cells with IL-4 or IL-13 for a short period (e.g., 15-30 minutes) to induce STAT6 phosphorylation.
- Fix the cells with a fixation buffer.
- Permeabilize the cells using a permeabilization buffer.

- Stain the cells with the fluorescently labeled anti-p-STAT6 antibody.
- Analyze the cells by flow cytometry to quantify the levels of p-STAT6.
- Determine the IC₅₀ of **iJak-381** for the inhibition of STAT6 phosphorylation.

In Vivo Ovalbumin-Induced Asthma Model in Mice

This protocol describes the induction of an allergic asthma model in mice to evaluate the in vivo efficacy of **iJak-381**.

Materials:

- BALB/c mice
- Ovalbumin (OVA)
- Aluminum hydroxide (Alum)
- **iJak-381** (formulated for inhalation or other desired route of administration)
- Phosphate-buffered saline (PBS)
- Aerosol delivery system

Procedure:

Sensitization:

- On day 0 and day 7, sensitize the mice by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

Challenge:

- From day 14 to day 17, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes each day.

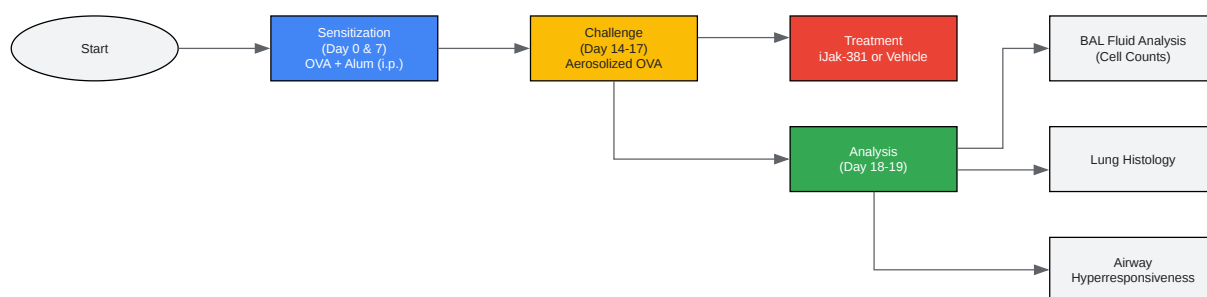
Treatment:

- Administer **iJak-381** to the treatment group of mice at the desired dose and route (e.g., intranasal, intratracheal, or inhalation) prior to each OVA challenge. Administer vehicle to the control group.

Analysis (24-48 hours after the final challenge):

- Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a BAL to collect airway inflammatory cells. Perform total and differential cell counts.
- Lung Histology: Perfuse the lungs and fix them for histological analysis to assess inflammation and mucus production.
- Airway Hyperresponsiveness (AHR): Measure AHR in response to a bronchoconstrictor agent like methacholine.

The following diagram outlines the workflow for the in vivo ovalbumin-induced asthma model.



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References

- 1. Eosinophils and the Ovalbumin Mouse Model of Asthma | Springer Nature Experiments [experiments.springernature.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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